molecular formula C14H24N2 B1527895 (1-Amino-4-methylpentan-2-yl)(1-phenylethyl)amine CAS No. 1311314-37-0

(1-Amino-4-methylpentan-2-yl)(1-phenylethyl)amine

Cat. No.: B1527895
CAS No.: 1311314-37-0
M. Wt: 220.35 g/mol
InChI Key: KKVIPCWNLAUNJZ-UHFFFAOYSA-N
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Description

(1-Amino-4-methylpentan-2-yl)(1-phenylethyl)amine is an organic compound with the molecular formula C₁₄H₂₄N₂ and a molecular weight of 220.36 g/mol. It is supplied as a liquid for research and development purposes . This compound features a hybrid structure, incorporating a 1-phenylethylamine moiety and a 1-amino-4-methylpentan-2-yl chain. The phenethylamine (PEA) backbone is a significant scaffold in medicinal chemistry, serving as a building block for numerous bioactive molecules and being present in endogenous neurotransmitters like dopamine and norepinephrine . Compounds based on the phenethylamine structure are investigated for their interactions with various biological targets, including G-protein-coupled receptors (GPCRs) such as adrenoceptors, dopamine receptors, and trace amine-associated receptor 1 (TAAR1) . Researchers can explore this molecule as a novel chemical entity in neuroscience, medicinal chemistry, and pharmacology, particularly in the design and synthesis of new ligands for monoaminergic systems. It is strictly for research use in laboratory settings. This product is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

4-methyl-2-N-(1-phenylethyl)pentane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2/c1-11(2)9-14(10-15)16-12(3)13-7-5-4-6-8-13/h4-8,11-12,14,16H,9-10,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVIPCWNLAUNJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CN)NC(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination

Reductive amination is the most commonly reported method for synthesizing (1-Amino-4-methylpentan-2-yl)(1-phenylethyl)amine. This approach involves the condensation of an aldehyde or ketone with an amine, followed by reduction to form the secondary amine.

  • Typical procedure :

    • React 4-methylpentan-2-one or its derivatives with 1-phenylethylamine.
    • Use a reducing agent such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation.
    • Control pH and temperature to optimize yield and selectivity.
  • Advantages :

    • High selectivity for secondary amine formation.
    • Mild reaction conditions.
  • Limitations :

    • Requires careful control to avoid over-reduction or side reactions.

This method is supported by the general synthesis protocols for similar secondary amines and is noted for its efficiency in producing structurally complex amines with good yields.

Catalytic and Transition Metal-Mediated Methods

Recent advances in amine synthesis have introduced transition metal-catalyzed N-alkylation and reductive amination techniques that offer cleaner, more atom-efficient routes.

  • Catalytic N-methylation and N-alkylation :

    • Use of catalysts such as iridium, palladium, or ruthenium complexes.
    • Employ alcohols or formic acid derivatives as alkylating agents.
    • "Borrowing hydrogen" strategy where hydrogen is temporarily removed and returned during the reaction cycle.
  • Benefits :

    • Reduced waste and hazardous reagents.
    • Enhanced selectivity and milder conditions.
    • Potential for scale-up and industrial application.

While specific reports on this compound are limited, these catalytic methods are applicable to structurally related amines, suggesting potential adaptation for its synthesis.

Representative Data Table Summarizing Preparation Methods

Method Starting Materials Conditions Advantages Limitations Typical Yield (%)
Reductive Amination 4-Methylpentan-2-one + 1-phenylethylamine NaBH3CN or catalytic hydrogenation, mild pH, room temp High selectivity, mild conditions Requires careful pH control 70-90
Alkylation of Amines 4-Methylpentan-2-amine + 1-phenylethyl halide Base (K2CO3), aprotic solvent, reflux Straightforward, accessible reagents Risk of over-alkylation 50-75
Transition Metal Catalysis Amines + alcohols or formic acid derivatives Pd, Ir catalysts, borrowing hydrogen strategy, moderate temp Atom efficient, less waste Requires catalyst optimization 60-85

Detailed Research Findings and Notes

  • The reductive amination route remains the gold standard for synthesizing this compound due to its balance of yield, selectivity, and operational simplicity.
  • Alkylation methods, while classical, require stringent control to avoid formation of tertiary amines or polyalkylated byproducts.
  • Transition metal catalysis is an emerging method with significant potential for greener synthesis but requires further optimization specific to this compound.
  • Purification typically involves extraction, recrystallization, or chromatography to achieve high purity.
  • Analytical techniques such as NMR, IR, and mass spectrometry confirm the structure and purity of the final product.

Chemical Reactions Analysis

(1-Amino-4-methylpentan-2-yl)(1-phenylethyl)amine: undergoes various types of chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group, resulting in the formation of a nitro derivative.

  • Reduction: The compound can be reduced to form secondary amines or tertiary amines, depending on the reaction conditions.

  • Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: Electrophilic reagents like nitric acid, bromine, and chlorine are used for substitution reactions.

Major Products Formed:

  • Oxidation: Nitro derivatives of the compound.

  • Reduction: Secondary and tertiary amines.

  • Substitution: Nitro, halogenated, and other substituted phenyl derivatives.

Scientific Research Applications

(1-Amino-4-methylpentan-2-yl)(1-phenylethyl)amine: has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and drug candidates.

  • Biology: The compound can be used as a probe to study biological systems and interactions with biomolecules.

  • Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which (1-Amino-4-methylpentan-2-yl)(1-phenylethyl)amine exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and influencing their activity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of (1-Amino-4-methylpentan-2-yl)(1-phenylethyl)amine and Analogues

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Applications/Properties Reference
This compound C₁₄H₂₄N₂ 1-Amino-4-methylpentan-2-yl, 1-phenylethyl 220.36 (estimated) Hypothetical: Ligand design, drug synthesis
N-(1-Phenylethyl)propan-2-amine C₁₁H₁₇N Propan-2-yl, 1-phenylethyl 163.26 Intermediate in chiral synthesis
(Dimethyl-1,2-oxazol-4-yl)methylamine C₁₂H₂₂N₂O 4-Methylpentan-2-yl, dimethyloxazolylmethyl 210.32 Specialty chemicals, heterocyclic amine applications
4-Chloro-N-(methyl(1-phenylethyl)carbamothionyl)benzamide (L3) C₁₈H₁₈ClN₃OS 1-Phenylethyl, benzoylthiourea 359.87 Catalyst in Suzuki coupling reactions
N-[1-(Furan-2-yl)-2-phenylethyl]-4-methoxyaniline C₂₀H₂₂N₂O₂ Furan-2-yl, 4-methoxyphenyl 322.40 Potential bioactive molecule (heterocyclic influence)

Q & A

Q. What are the common synthetic routes for (1-Amino-4-methylpentan-2-yl)(1-phenylethyl)amine?

The synthesis typically involves multi-step reactions, such as alkylation of amines with halogenated precursors or reductive amination. For example, analogous compounds like bis(1-phenylethyl)amine derivatives are synthesized via catalytic asymmetric methods using chiral ligands (e.g., BINOL-based systems) to control stereochemistry . Reaction conditions often require inert atmospheres, temperature control (e.g., −78°C for enantioselective steps), and catalysts like palladium or copper. Solvents such as toluene or DMF are commonly used, followed by purification via column chromatography or recrystallization .

Q. How is the compound characterized to confirm its structure and purity?

Key characterization methods include:

  • NMR spectroscopy (¹H, ¹³C, and 2D techniques) to confirm regiochemistry and stereochemistry.
  • Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.
  • X-ray crystallography for absolute configuration determination, especially in enantioselective syntheses .
  • HPLC with chiral columns to assess enantiomeric excess (ee) ≥99% in stereoselective preparations .

Advanced Research Questions

Q. How does the stereochemistry of (1-phenylethyl)amine derivatives influence enantioselective catalysis?

The stereochemistry of the (1-phenylethyl)amine moiety is critical in asymmetric synthesis. For example, in gold(I)-catalyzed reactions, the bis(1-phenylethyl)amine group provides steric bulk, while BINOL-based ligands control axial chirality. Computational studies (DFT/M06 level) show that the phenylethyl groups orient substrates into specific conformations, enabling enantiomeric discrimination. The dihedral angle of the BINOL moiety further modulates steric interactions, enhancing selectivity .

Q. What role does this compound play in modulating IL6 expression, and how can conflicting data be resolved?

A structurally related compound, (4-(5-(4-fluorophenyl)-2-methylsulfanyl-3H-imidazol-4-yl)pyridin-2-yl)-(1-phenylethyl)amine, inhibits IL6 mRNA upregulation induced by etoposide. Contradictions in data may arise from assay conditions (e.g., cell type, dose-response variability). To resolve discrepancies:

  • Perform dose-response curves across multiple cell lines.
  • Use siRNA knockdown to confirm target specificity.
  • Validate via orthogonal methods (e.g., ELISA for IL6 protein secretion) .

Q. How can computational methods optimize ligand design for this compound in catalytic systems?

Molecular mechanics and DFT calculations (e.g., M06/LACVP*) model substrate-ligand interactions. Key parameters include:

  • Conformational analysis of transition states to visualize steric clashes.
  • Dihedral angle optimization of BINOL groups to enhance enantioselectivity.
  • Substrate orientation studies to predict interactions with phenylethylamine moieties .

Q. What strategies improve selectivity in rare-earth separation using chiral amine derivatives?

(+)-bis[(R)-1-phenylethyl]amine demonstrates time-dependent structural recognition of lanthanide-PTA complexes. To enhance separation:

  • Control reaction kinetics : Lower temperatures (e.g., 0–5°C) slow precipitation, improving Pr/Nd separation factors (SF = 5.1 after 96 hours).
  • Add salt modifiers (e.g., Na₂SO₄) to modulate solubility via ion-pairing effects .

Q. How do structural modifications affect biological activity in phenylethylamine derivatives?

QSAR studies on related compounds reveal:

  • Electron-withdrawing groups (e.g., fluorine) enhance metabolic stability but may reduce receptor affinity.
  • Methoxy substitutions on aromatic rings improve blood-brain barrier penetration.
  • Steric bulk at the amine center increases selectivity for kinase targets (e.g., p38 MAPK inhibition) .

Methodological Considerations

Q. Handling air- or moisture-sensitive derivatives

  • Store under argon/nitrogen at −20°C.
  • Use anhydrous solvents (e.g., THF, DCM) dried over molecular sieves.
  • Monitor reactions via in situ FTIR or Raman spectroscopy to avoid intermediate degradation .

Q. Resolving low yields in multi-step syntheses

  • Optimize protecting groups (e.g., Boc for amines) to prevent side reactions.
  • Employ flow chemistry for exothermic steps (e.g., alkylations) to improve heat dissipation.
  • Use Design of Experiments (DoE) to identify critical variables (e.g., temperature, stoichiometry) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Amino-4-methylpentan-2-yl)(1-phenylethyl)amine
Reactant of Route 2
(1-Amino-4-methylpentan-2-yl)(1-phenylethyl)amine

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